![molecular formula C17H20NP B1599773 (S)-2-[(Diphenylphosphino)methyl]pyrrolidine CAS No. 60261-46-3](/img/structure/B1599773.png)
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
Overview
Description
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine is a useful research compound. Its molecular formula is C17H20NP and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Catalysis
Role as a Ligand
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine is primarily utilized as a chiral ligand in asymmetric catalysis. This process is crucial for producing enantiomerically enriched products necessary for pharmaceuticals and agrochemicals. The ligand's phosphorus atom acts as a Lewis base, coordinating with metal centers to facilitate the formation of chiral products through various metal-catalyzed reactions.
Notable Reactions
The compound has been successfully employed in several key reactions, including:
- Asymmetric Hydrogenation : The ligand enhances the selectivity for one enantiomer over another during hydrogenation processes.
- Cross-Coupling Reactions : It plays a pivotal role in Suzuki and Heck reactions by improving yields and enantioselectivity.
- Allylic Substitution : The ligand facilitates the formation of chiral centers through allylic substitution reactions.
Biological Applications
While direct biological activities of this compound are not extensively documented, related phosphine compounds have shown promising biological interactions. For instance:
- Antitumor Activity : Some derivatives exhibit potential antitumor effects by forming stable complexes with metal ions, which can interact with biological targets.
- Metal Complexation Studies : Interaction studies reveal that the ligand can stabilize metal ions that may have therapeutic implications.
Synthesis and Methodological Applications
Synthesis Pathways
The synthesis of this compound typically involves multi-step procedures that include:
- Formation of the Pyrrolidine Ring : Starting from readily available precursors.
- Phosphination Reaction : Introducing the diphenylphosphino group through nucleophilic substitution.
These synthetic methodologies highlight its versatility as a building block in complex organic synthesis.
Case Studies
Several studies have highlighted the utility of this compound in practical applications:
- Study on Molybdenum Clusters : Research involving Mo3S4 clusters demonstrated that using this ligand resulted in diastereoselective formation of complexes, showcasing its effectiveness in stabilizing metal-ligand interactions while preserving stereochemistry .
- Catalytic Performance Assessment : Various assessments have been conducted to evaluate the catalytic performance of this compound in asymmetric synthesis, confirming its role in enhancing reaction rates and selectivity .
Properties
IUPAC Name |
diphenyl-[[(2S)-pyrrolidin-2-yl]methyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460741 | |
Record name | (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60261-46-3 | |
Record name | (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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